2'-TBDMS-Bz-rA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

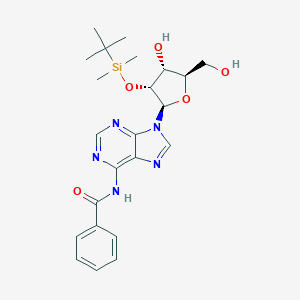

2’-TBDMS-Bz-rA, also known as 2’-tert-Butyldimethylsilyl-benzoyl-riboadenosine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound features a tert-butyldimethylsilyl (TBDMS) group at the 2’ position and a benzoyl (Bz) group protecting the adenine base. These modifications are crucial for enhancing the stability and efficiency of RNA synthesis, making it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

The primary target of 2’-TBDMS-Bz-rA is the RNA molecule . This compound is used in the synthesis of sequence-specific RNA oligonucleotides . These oligonucleotides can be used for RNA interference (RNAi), a biological process where RNA molecules inhibit gene expression, typically by causing the destruction of specific mRNA molecules .

Mode of Action

2’-TBDMS-Bz-rA interacts with its target by being incorporated into the RNA sequence during the synthesis process . The compound is used as a building block in the creation of RNA oligonucleotides, allowing for the precise control of the sequence . This enables the creation of oligonucleotides that are complementary to specific mRNA molecules, leading to their degradation and the inhibition of the corresponding gene expression .

Biochemical Pathways

The main biochemical pathway affected by 2’-TBDMS-Bz-rA is the process of gene expression . By creating RNA oligonucleotides that are complementary to specific mRNA molecules, the normal process of translating these mRNA molecules into proteins is disrupted . This can have downstream effects on any biological processes that rely on the proteins that would have been produced .

Pharmacokinetics

The pharmacokinetics of 2’-TBDMS-Bz-rA are largely dependent on the method of delivery of the RNA oligonucleotides that it is incorporated into . The ADME properties can vary widely depending on factors such as the method of administration, the presence of any delivery vectors, and the specific sequence of the oligonucleotide .

Result of Action

The result of the action of 2’-TBDMS-Bz-rA is the specific inhibition of gene expression . By disrupting the normal process of translation, the compound can prevent the production of specific proteins . This can have a wide range of effects at the molecular and cellular level, depending on the role of the inhibited proteins .

Action Environment

The action of 2’-TBDMS-Bz-rA can be influenced by a variety of environmental factors . For example, the stability of the compound and the RNA oligonucleotides it is incorporated into can be affected by factors such as temperature and pH . Additionally, the efficacy of the compound can be influenced by the presence of other molecules that can interact with the RNA oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TBDMS-Bz-rA involves several key steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of riboadenosine is protected using a dimethoxytrityl (DMT) group.

Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. This step is crucial for preventing unwanted side reactions during subsequent synthesis steps.

Protection of the Adenine Base: The adenine base is protected with a benzoyl (Bz) group to prevent reactions at the nucleobase.

Phosphitylation: The protected nucleoside is then phosphitylated to form the corresponding phosphoramidite, which is used in solid-phase RNA synthesis

Industrial Production Methods

Industrial production of 2’-TBDMS-Bz-rA typically involves large-scale synthesis using automated synthesizers. The process is highly controlled to ensure consistent product quality and minimal batch-to-batch variability. Key parameters such as reaction time, temperature, and reagent purity are meticulously monitored .

Chemical Reactions Analysis

Types of Reactions

2’-TBDMS-Bz-rA undergoes several types of chemical reactions:

Deprotection: Removal of the TBDMS and Bz protecting groups is essential for obtaining the final RNA product. This is typically achieved using fluoride ions for TBDMS and mild acidic conditions for Bz.

Coupling: The phosphoramidite form of 2’-TBDMS-Bz-rA is coupled with other nucleosides during RNA synthesis.

Common Reagents and Conditions

Fluoride Ions: Used for the removal of the TBDMS group.

Mild Acidic Conditions: Employed for the removal of the Bz group.

Iodine: Commonly used as an oxidizing agent during the synthesis cycle.

Major Products Formed

The major product formed from these reactions is the fully deprotected RNA oligonucleotide, which can then be used in various applications such as RNA interference (RNAi) and gene expression studies .

Scientific Research Applications

2’-TBDMS-Bz-rA is widely used in scientific research due to its stability and efficiency in RNA synthesis. Some of its key applications include:

Chemistry: Used in the synthesis of RNA oligonucleotides for various chemical studies.

Biology: Essential for the study of RNA structure and function, as well as RNA-protein interactions.

Medicine: Utilized in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense RNA.

Industry: Employed in the large-scale production of RNA oligonucleotides for research and therapeutic purposes

Comparison with Similar Compounds

2’-TBDMS-Bz-rA is part of a group of 2’-O-protected RNA phosphoramidites. Similar compounds include:

2’-O-Methyl RNA Phosphoramidites: These have a methyl group at the 2’ position instead of TBDMS. They offer faster coupling kinetics but may be less stable under certain conditions.

2’-Fluoro RNA Phosphoramidites: These have a fluoro group at the 2’ position.

The uniqueness of 2’-TBDMS-Bz-rA lies in its balance of stability and efficiency, making it a preferred choice for many RNA synthesis applications.

Biological Activity

2'-Tert-butyldimethylsilyl-benzoyl-riboadenosine (2'-TBDMS-Bz-rA) is a chemically modified ribonucleoside derived from adenosine. This compound features a 2'-O-tert-butyldimethylsilyl protecting group and a benzoyl group attached to the ribose sugar. The modifications enhance the stability and reactivity of the nucleoside, making it a valuable tool in RNA research and therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, applications, and interactions with biomolecules.

Chemical Structure

- Molecular Formula : C₁₃H₁₈N₅O₇Si

- Molecular Weight : 343.4 g/mol

- CAS Number : 69504-07-0

Synthesis Overview

The synthesis of this compound involves several key steps, utilizing phosphoramidite chemistry for solid-phase oligonucleotide synthesis. The process typically includes:

- Protection of Functional Groups : The hydroxyl group at the 2' position is protected using the TBDMS group.

- Formation of Phosphoramidite : The nucleoside is converted to a phosphoramidite derivative to facilitate coupling reactions.

- Coupling to Oligonucleotides : The protected nucleoside is incorporated into RNA strands during oligonucleotide synthesis.

- Deprotection : After synthesis, the protecting groups are selectively removed to reveal functional groups for biological activity.

These steps allow for precise control over the final structure and purity of this compound, ensuring its utility in various applications.

Role in RNA Synthesis

This compound is primarily utilized in the synthesis of modified RNA oligonucleotides. Its protected groups facilitate controlled reactions during synthesis while preventing undesired side reactions. Once incorporated into RNA, the adenine base can participate in base pairing, influencing the stability and functionality of the resulting RNA molecule.

Interaction with Biomolecules

Research indicates that modified nucleosides like this compound can significantly affect RNA stability and interactions with proteins. These modifications can alter binding affinities and specificities, making them essential for studying RNA-protein interactions and RNA folding dynamics.

Case Studies

- RNA Stability Studies : In studies examining the stability of modified RNA, this compound was shown to enhance resistance to nucleolytic degradation compared to unmodified RNA. This property is crucial for therapeutic applications where increased stability can lead to improved efficacy.

- RNA-Protein Interaction Analysis : Research demonstrated that oligonucleotides containing this compound exhibited altered binding characteristics with specific RNA-binding proteins, highlighting its role in modulating protein-RNA interactions.

- Therapeutic Applications : Modified nucleosides are being evaluated for their potential in gene silencing applications through RNA interference (RNAi). The incorporation of this compound into siRNA constructs has been shown to enhance silencing efficiency while maintaining acceptable toxicity profiles.

Data Table: Comparison of Biological Activities

| Property | This compound | Unmodified Adenosine |

|---|---|---|

| Stability against nucleases | High | Low |

| Binding affinity with proteins | Variable | Standard |

| Incorporation in RNA | Yes | Yes |

| Therapeutic potential | High | Moderate |

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O5Si/c1-23(2,3)34(4,5)33-18-17(30)15(11-29)32-22(18)28-13-26-16-19(24-12-25-20(16)28)27-21(31)14-9-7-6-8-10-14/h6-10,12-13,15,17-18,22,29-30H,11H2,1-5H3,(H,24,25,27,31)/t15-,17-,18-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQPQOSSEMTXOW-UVLLPENVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.